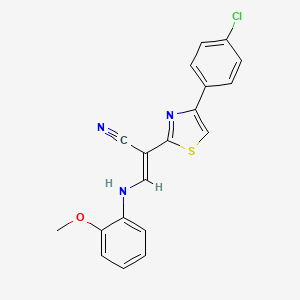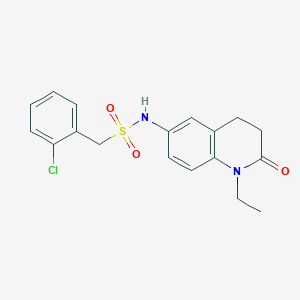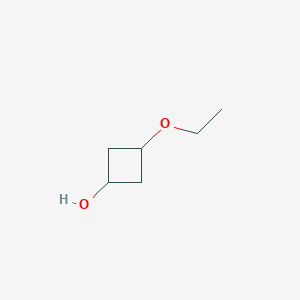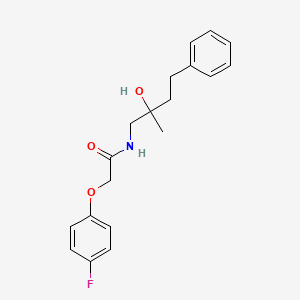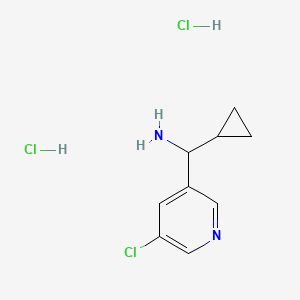
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been found to exhibit potent anti-tumor activity in preclinical studies, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
Antitumor Applications
5-(4-Chloroanilino)-N-(3-Chloro-4-Methylphenyl)triazolidine-4-carboxamide is related to compounds studied for antitumor properties. For example, a study by Stevens et al. (1984) investigated similar compounds for their potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Chemical Synthesis and Reactions
Research by Almazroa et al. (2004) focused on the reaction of enaminones with aminoheterocycles, which could be related to the synthesis of triazolidine derivatives (Almazroa et al., 2004). Additionally, studies on the alteration of DNA by similar compounds, as investigated by Mizuno and Decker (1976), could provide insights into the potential applications of this compound in DNA interaction studies (Mizuno & Decker, 1976).
Antimicrobial Activities
Compounds similar to 5-(4-Chloroanilino)-N-(3-Chloro-4-Methylphenyl)triazolidine-4-carboxamide have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized derivatives and evaluated their antimicrobial activities (Bektaş et al., 2007).
Synthesis of Azapurines and Pyrazolo Derivatives
The synthesis of 8-azapurin-6-ones from similar compounds, as explored by Albert and Trotter (1979), could suggest a method for synthesizing related pyrimidine derivatives (Albert & Trotter, 1979).
Propiedades
IUPAC Name |
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c1-9-2-5-12(8-13(9)18)20-16(24)14-15(22-23-21-14)19-11-6-3-10(17)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFINBYLSVPDARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118700 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

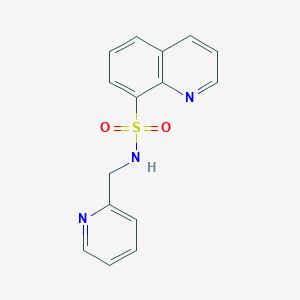
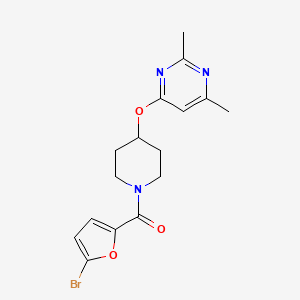
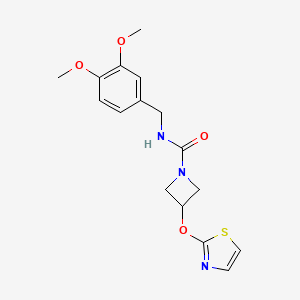

![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)

